molecular formula C15H17N3O3 B2541667 N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1428363-09-0

N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2541667
CAS No.: 1428363-09-0
M. Wt: 287.319
InChI Key: DDTSZGXPOKJEEB-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound contains a pyrazolo[5,1-b][1,3]oxazine core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-methoxybenzylamine with a suitable pyrazole derivative, followed by cyclization to form the oxazine ring. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Biological Activity

N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O3C_{15}H_{18}N_{4}O_{3} with a molecular weight of approximately 286.33 g/mol. The compound features a pyrazolo[5,1-b][1,3]oxazine core that is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body:

  • Enzyme Inhibition : Research indicates that compounds within the pyrazolo[5,1-b][1,3]oxazine class can inhibit specific enzymes involved in inflammatory pathways. This inhibition can lead to decreased production of pro-inflammatory mediators.
  • Receptor Modulation : this compound may also bind to receptors that play critical roles in cellular signaling pathways. This binding can modulate cellular responses and contribute to its therapeutic effects.

1. Anti-inflammatory Effects

Studies have shown that similar pyrazolo derivatives exhibit significant anti-inflammatory properties. For instance, compounds with the pyrazolo scaffold have been linked to the inhibition of phosphodiesterase enzymes, which are crucial for regulating intracellular signaling pathways related to inflammation .

2. Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Research on related compounds has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of pyrazolo derivatives indicate that they may possess activity against a range of pathogens. This includes both bacterial and fungal strains .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityKey Findings
This compoundC₁₅H₁₈N₄O₃Anti-inflammatory, AnticancerInhibits phosphodiesterase; potential anticancer effects
N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamideC₁₅H₁₈N₄O₃Anti-inflammatoryModulates enzyme activity; shows promise in inflammation models
2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acidC₈H₁₀N₂O₃AntimicrobialExhibits good antibacterial activity against E. coli and S. aureus

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of pyrazolo compounds:

  • A study investigating the anticancer activity of related pyrazolo compounds found significant inhibition against multiple cancer cell lines (MCF-7 and HCT-116), suggesting that modifications in the substituents can enhance biological potency .
  • Another investigation highlighted the anti-inflammatory properties through enzyme inhibition assays demonstrating that certain derivatives effectively reduced inflammation markers in vitro .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-13-6-3-2-5-11(13)10-16-15(19)12-9-14-18(17-12)7-4-8-21-14/h2-3,5-6,9H,4,7-8,10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTSZGXPOKJEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=NN3CCCOC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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